Litorin

Descripción general

Descripción

Litorin es un nonapéptido bioactivo originalmente aislado de la piel de la rana australiana Litoria aurea . Pertenece a la familia de la bombesina-litorina y comparte una secuencia común de aminoácidos en el C-terminal. This compound se ha identificado como un agonista de ambos subtipos de receptores de bombesina, el receptor de bombesina que prefiere el péptido liberador de gastrina y el receptor que prefiere la neuromedina B . Este compuesto exhibe actividades biológicas en el sistema nervioso central y el tracto gastrointestinal, así como efectos termorreguladores .

Aplicaciones Científicas De Investigación

Litorin tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se emplea en la investigación sobre interacciones receptor-ligando, particularmente con receptores de bombesina.

Mecanismo De Acción

Litorin ejerce sus efectos uniéndose a los receptores de bombesina, específicamente al receptor de bombesina que prefiere el péptido liberador de gastrina y al receptor que prefiere la neuromedina B . Al unirse, la litorina activa estos receptores, lo que lleva a una cascada de vías de señalización intracelular. Estas vías incluyen la activación de la adenilato ciclasa, que aumenta los niveles de monofosfato de adenosina cíclico, y la activación de la fosfolipasa C, que aumenta los niveles de trisfosfato de inositol y diacilglicerol. Estos eventos de señalización dan como resultado diversas respuestas fisiológicas, como la contracción del músculo liso, la secreción de ácido gástrico y la modulación de la termorregulación .

Análisis Bioquímico

Biochemical Properties

Litorin interacts with specific enzymes and proteins, primarily the bombesin receptors . It acts as an agonist of the bombesin receptor . The interaction of this compound with these receptors triggers a series of biochemical reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It stimulates the contraction of smooth muscle, stimulates gastrin, gastric acid, and pancreatic secretion, and suppresses the nutriment in vivo . It also interacts with specific membrane receptors on pancreatic acinar cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the bombesin receptors . As an agonist of these receptors, this compound can activate or inhibit certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The actions of this compound are more rapid in onset and disappearance than those observed for bombesin, either in vitro or in vivo . This suggests that this compound may have different stability and degradation patterns, and its long-term effects on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, after pulse intracerebroventricular injection in rats, this compound did not significantly affect drinking, and this effect was independent of the dose administered .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those associated with the bombesin receptors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with lipids, assuming lipid-specific conformations . This interaction suggests a requirement for negatively charged lipids during the process of hormone-membrane interaction .

Subcellular Localization

Given its interactions with lipids and bombesin receptors, it is likely that this compound is directed to specific compartments or organelles within the cell .

Métodos De Preparación

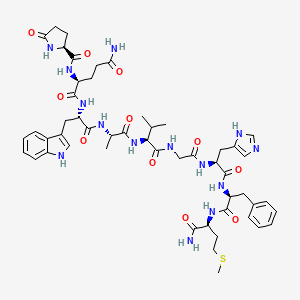

Litorin puede sintetizarse utilizando métodos convencionales de síntesis de péptidos. La secuencia nonapéptida Pyr-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH se ensambla paso a paso utilizando la síntesis de péptidos en fase sólida . El proceso sintético implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a la resina, seguida de desprotección y escisión de la resina. El producto final se purifica utilizando cromatografía líquida de alto rendimiento para lograr una pureza de al menos el 97% .

Análisis De Reacciones Químicas

Litorin sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar enlaces disulfuro entre residuos de cisteína, lo que puede estabilizar su estructura tridimensional.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, lo que lleva a una estructura peptídica lineal.

Sustitución: this compound puede sufrir reacciones de sustitución donde aminoácidos específicos son reemplazados por otros residuos para modificar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol para la reducción. Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en la secuencia peptídica .

Comparación Con Compuestos Similares

Litorin es similar a otros péptidos similares a la bombesina, como la bombesina y la neuromedina B. This compound exhibe afinidades más fuertes hacia ambos subtipos de receptores de bombesina en comparación con la bombesina . Además, las acciones de la litorina son más rápidas en inicio y desaparición que las observadas para la bombesina, ya sea in vitro o in vivo . Esto hace que la litorina sea un compuesto único y valioso para la investigación y las aplicaciones terapéuticas.

Compuestos similares incluyen:

Bombesina: Un péptido que comparte una secuencia de aminoácidos y una actividad biológica similares a las de la litorina.

Neuromedina B: Otro péptido similar a la bombesina con afinidades receptoras y efectos fisiológicos similares.

Las propiedades únicas de this compound, como su rápido inicio de acción y sus fuertes afinidades por los receptores, la convierten en una herramienta valiosa para la investigación científica y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCNRADJYUSTIV-FPNHNIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68N14O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204308 | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1085.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55749-97-8 | |

| Record name | Litorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is litorin, and what is its origin?

A1: this compound is a bombesin-like nonapeptide originally isolated from the skin of the Australian leptodactylid frog, Litoria aurea []. It belongs to a family of peptides with significant homology in their C-terminal regions, which are responsible for their biological activities [].

Q2: How does this compound interact with cells to exert its effects?

A2: this compound interacts with specific membrane receptors on the surface of various cell types, including pancreatic acinar cells [, , ], smooth muscle cells [], and glioblastoma cells []. These receptors belong to the G protein-coupled receptor superfamily [, ].

Q3: What are the downstream effects of this compound binding to its receptors?

A3: this compound binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For example, in pancreatic acinar cells, this compound stimulates amylase secretion, calcium outflux, and cyclic guanosine monophosphate (cGMP) accumulation [, , ]. In smooth muscle cells, it induces contraction [, ]. In glioblastoma cells, it increases cytosolic calcium ion concentration and the generation of inositol phosphates [].

Q4: Does this compound affect feeding behavior?

A4: Yes, this compound administered peripherally or centrally inhibits food intake in various species [, , ]. This effect is mediated through its interaction with bombesin receptors, particularly the neuromedin B receptor (NMB-R or BB1) [].

Q5: What is the role of this compound in thermoregulation?

A5: Studies in rats show that centrally administered this compound can induce hypothermia, particularly in cold environments []. This effect suggests a potential role for this compound in regulating body temperature.

Q6: How does this compound affect gastric function?

A6: this compound has been shown to reduce gastric acid secretion and emptying in rats when administered intracerebroventricularly [, ]. This effect suggests a potential role in regulating digestive processes.

Q7: Does this compound play a role in cell growth and proliferation?

A7: Yes, this compound exhibits mitogenic activity in Swiss 3T3 cells, stimulating DNA synthesis and cell division []. This effect is potentiated by insulin, colchicine, platelet-derived growth factor, and fibroblast-derived growth factor [].

Q8: What is the primary structural feature of this compound responsible for its biological activity?

A8: The C-terminal nonapeptide sequence of this compound is crucial for its biological activity []. Modifications to this region can significantly impact its potency and efficacy [].

Q9: How do modifications to the this compound structure affect its activity?

A9: Substituting glutamine at position 2 with its gamma-methyl ester (Glu(OMe)2-litorin) results in a peptide with slightly different pharmacological properties []. Other modifications, such as replacing the amide bond between positions 8 and 9 with a thiomethylene ether ([Phe8 ψ[CH2S]-Leu9]this compound) or a methylated amine ([Phe8 ψ[CH2N(CH3)]Leu9]this compound), can alter its activity from an agonist to an antagonist [].

Q10: Does the length of the this compound peptide affect its activity?

A10: Yes, the minimum length required for bombesin-like activity is the C-terminal heptapeptide, while the nonapeptide exhibits maximal activity comparable to bombesin [].

Q11: Are there specific amino acid residues essential for this compound activity?

A11: Both tryptophan and histidine residues within the C-terminal region appear to be essential for this compound's bombesin-like activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.